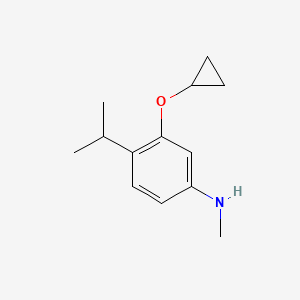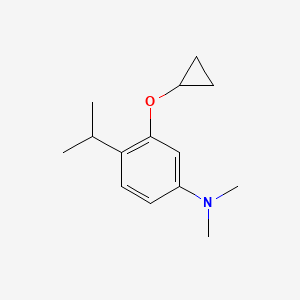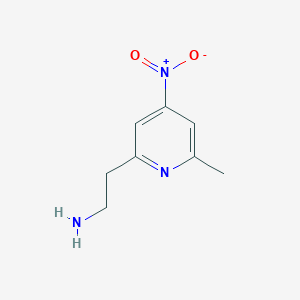
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is a heterocyclic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, characterized by the presence of a nitro group at the 4-position and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine typically involves the nitration of 6-methyl-2-pyridine followed by the introduction of an ethanamine group. One common method involves the reaction of 6-methyl-2-pyridine with nitric acid to form 6-methyl-4-nitropyridine. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(6-Methyl-4-aminopyridin-2-YL)ethanamine .
Scientific Research Applications
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ethanamine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methylpyridin-2-yl)ethanamine
- 2-(1-Methylpiperidin-4-yl)ethanamine
- N-Ethyl-2-(pyridin-4-yl)ethanamine
Uniqueness
2-(6-Methyl-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both a nitro group and an ethanamine group on the pyridine ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-(6-methyl-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(11(12)13)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3 |
InChI Key |
ZOOIIPIYPNKGEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


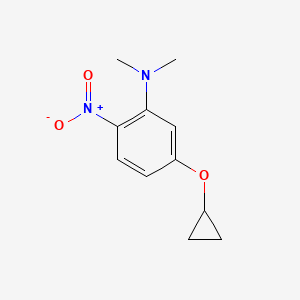
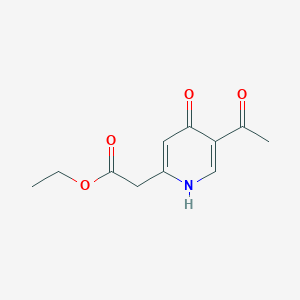


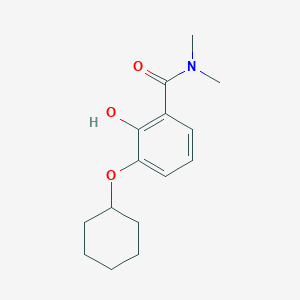
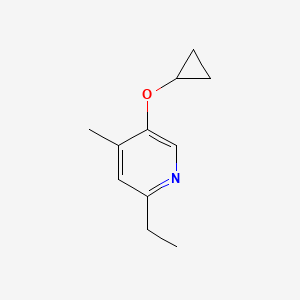
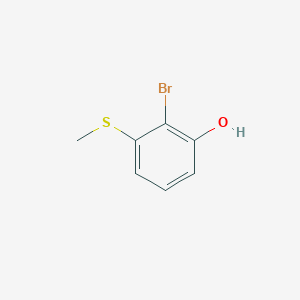
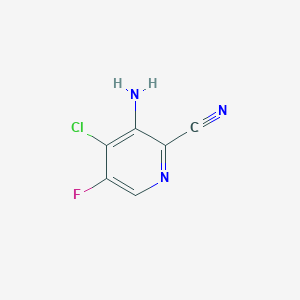
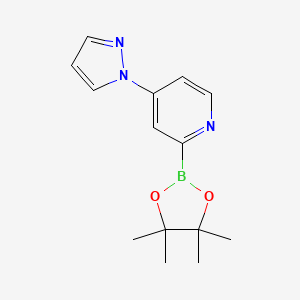
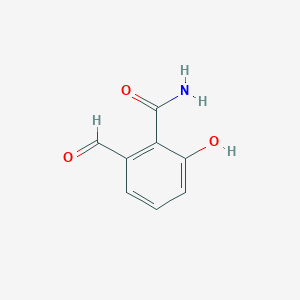
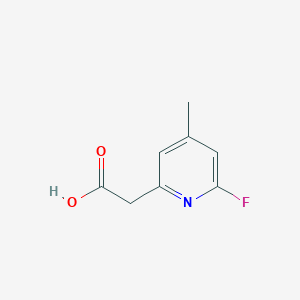
![[4-Iodo-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14845238.png)
